(2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one
Overview
Description
(2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a 2,4-dichlorophenyl group and a phenyl group attached to a prop-2-en-1-one backbone
Scientific Research Applications
(2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was found to be able to reverse the efflux pump resistance, present in the bacteria S. aureus 1199B and S. aureus K2068 . Molecular docking showed that the chalcone could act as a competitive inhibitor of the MepA efflux pump .
Safety and Hazards
The safety data sheet for a similar compound, 5-(3,4-Dichlorophenyl)furfural, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The synthetic chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one did not present a severe risk of toxicity, such as genetic mutation or cardiotoxicity .
Future Directions
The potential of “(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one” as a drug candidate for COVID-19 has been suggested . Further experimental and theoretical studies are needed to confirm its stability, structural and electronic properties . The compound’s ability to modulate antibiotics against bacterial strains also suggests potential applications in combating bacterial resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl isocyanate
- 2,4-Dichlorophenyl 2,4-dichlorobenzoate
- 2,4-Dichlorophenol
Uniqueness
(2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-6-11(14(17)10-13)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZFXZLJBACNX-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.